molecular formula C6H7N3O3 B194616 (+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid CAS No. 151436-49-6

(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid

Cat. No. B194616
M. Wt: 171.15 g/mol
InChI Key: KXHSJJRXZAKKRP-UHFFFAOYSA-N
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Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Transformations

  • Synthesis of 1H-imidazole 3-oxides : A series of optically active 1H-imidazole 3-oxides with substituted acetate groups were synthesized from α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde, showing potential for further transformation into other derivatives, including 2,3-dihydro-1H-imidazole-2-thione and 2,3-bis(imidazolyl)propanoate (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

  • Synthesis of Dihydro-1-phenylamino-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones : α-Amino acid phenylhydrazides react with levulinic acid to form imidazolidin-4-one intermediates, which undergo further ring closure to produce these derivatives. This study highlights the influence of solvent polarity on the condensation reaction and establishes a mechanism for the formation of these compounds (Verardo, Geatti, Merli, & Castellarin, 2004).

Biological Activities

  • Antimicrobial and Antiviral Properties : Certain synthesized compounds, including derivatives of α-amino acids, have shown discrete antimicrobial activity. Additionally, amino imidazole carbonitrile derivatives exhibited significant activity against influenza A virus, suggesting potential applications in antiviral therapies (Mickevičius et al., 2013) (Bizzarri et al., 2021).

  • Corrosion Inhibition : Amino acids based corrosion inhibitors, synthesized by condensing glyoxal, formaldehyde, and amino acids, were found to be effective in inhibiting corrosion in mild steel, demonstrating the versatility of these compounds in industrial applications (Srivastava et al., 2017).

Chemical Reactions and Derivatives

  • Synthesis of N,C(α),C(α)-Trisubstituted α-Amino Acid Derivatives : 1H-Imidazol-4(5H)-ones were used as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers and direct access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

  • Synthesis of Imidazole and Purine Derivatives : Utilizing prebiotic chemistry inspired by aminomalononitrile, amino imidazole carbonitrile derivatives with α-amino acid side-chains were synthesized. These compounds were used to prepare novel heterocycles, highlighting their potential in the identification of new antiviral agents (Bizzarri et al., 2021).

Safety And Hazards

This would involve a review of the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHSJJRXZAKKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934257
Record name 2-Hydroxyhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid

CAS RN

181996-08-7, 151436-49-6
Record name α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181996-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxohistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151436496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
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(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
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(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
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(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Reactant of Route 6
(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid

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